molecular formula C10H10ClNO3S B13559349 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13559349
M. Wt: 259.71 g/mol
InChI Key: LDDHKLNQWGORDE-UHFFFAOYSA-N
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Description

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride is a chemical compound with a molecular weight of 259.70 g/mol. It is a benzonitrile derivative known for its versatility in organic synthesis, pharmaceutical development, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride can be achieved through various methods. One efficient method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)-mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides . This method offers moderate to excellent yields up to 98% and employs mild reaction conditions.

Industrial Production Methods

Industrial production of sulfonyl chlorides, including this compound, often involves the dehydration of sulfonic acids using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and thionyl chloride (SOCl2) . These methods are widely used due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and organic synthesis .

Scientific Research Applications

3-(4-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets and pathways, depending on their specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride include other sulfonyl chlorides such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

Uniqueness

What sets this compound apart is its unique benzonitrile structure, which imparts specific reactivity and properties that are valuable in various applications .

Properties

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

3-(4-cyanophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H10ClNO3S/c11-16(13,14)7-1-6-15-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2

InChI Key

LDDHKLNQWGORDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCS(=O)(=O)Cl

Origin of Product

United States

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